D-Ribose 5-phosphate
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Overview
Description
D-Ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. It plays a significant role in the synthesis of nucleotides and nucleic acids. The compound is a ribose sugar with a phosphate group attached to the fifth carbon atom, making it a ribose monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose 5-phosphate can be synthesized through enzymatic reactions involving ribose-5-phosphate isomerase, which catalyzes the isomerization between D-ribulose 5-phosphate and this compound . Another method involves the use of 2-deoxy-D-ribose-5-phosphate aldolase, which catalyzes the formation of this compound from acetaldehyde and other aldehydes .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the pentose phosphate pathway, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribose 5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 5-phosphate.
Reduction: It can be reduced to form ribitol 5-phosphate.
Isomerization: It can be isomerized to form ribulose 5-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Enzymes like ribose-5-phosphate isomerase are used under physiological conditions.
Major Products Formed:
Oxidation: Ribulose 5-phosphate
Reduction: Ribitol 5-phosphate
Isomerization: Ribulose 5-phosphate
Scientific Research Applications
D-Ribose 5-phosphate has numerous applications in scientific research:
Mechanism of Action
D-Ribose 5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the isomerization reaction catalyzed by ribose-5-phosphate isomerase, converting D-ribulose 5-phosphate to this compound. This reaction is crucial for the synthesis of nucleotides and nucleic acids . The compound also participates in the formation of ribose-5-phosphate diphosphokinase, which is essential for the production of phosphoribosyl pyrophosphate, a key molecule in nucleotide biosynthesis .
Comparison with Similar Compounds
D-Ribulose 5-phosphate: An isomer of D-ribose 5-phosphate, involved in the same metabolic pathway.
D-Xylulose 5-phosphate: Another pentose phosphate pathway intermediate, differing in the position of the hydroxyl group.
D-Arabinose 5-phosphate: A similar compound with a different stereochemistry.
Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and its involvement in nucleotide synthesis. Unlike its isomers, it directly contributes to the formation of nucleotides and nucleic acids, making it indispensable for cellular metabolism and genetic material synthesis .
Properties
IUPAC Name |
(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863224 |
Source
|
Record name | 5-O-Phosphonopentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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